molecular formula C12H14N2O3 B2406881 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 1225603-37-1

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2406881
CAS No.: 1225603-37-1
M. Wt: 234.255
InChI Key: HTEFKSXFXAEVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic organic compounds. The complete chemical name reflects the precise substitution pattern on the core imidazolidine-2,4-dione ring system, which serves as the fundamental structural framework for this class of compounds. The systematic name indicates that the molecule contains a five-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups at positions 2 and 4, consistent with the hydantoin structural motif.

The classification of this compound places it within the broader category of phenylhydantoins, which are characterized by the presence of aromatic substituents attached to the hydantoin core. More specifically, it belongs to the subclass of 5,5-disubstituted hydantoins, where two different substituents occupy the same carbon position, creating a quaternary carbon center. This structural arrangement is significant because it represents formal cyclization products of quaternary amino acids, making these compounds valuable intermediates in pharmaceutical chemistry.

The Chemical Abstracts Service registry number for this compound is 1225603-37-1, providing a unique identifier for database searches and chemical procurement. The alternative nomenclature "2,4-Imidazolidinedione, 5-(4-methoxy-3-methylphenyl)-5-methyl-" represents the Chemical Abstracts Service preferred naming convention, which prioritizes the heterocyclic core structure followed by substituent specification.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₄N₂O₃, indicating a composition of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This elemental composition yields a molecular weight of 234.25 daltons according to multiple independent sources, with some variations in precision reporting the value as 234.255 daltons. The monoisotopic mass has been determined to be 234.100442 daltons, representing the mass calculated using the most abundant isotopes of each constituent element.

Property Value Source
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 Da
Average Mass 234.255 Da
Monoisotopic Mass 234.100442 Da
Chemical Abstracts Service Number 1225603-37-1

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is "O=C1NC(C(C)(C2=CC=C(OC)C(C)=C2)N1)=O", which provides a linear text-based description of the molecular connectivity. The International Chemical Identifier string offers a more comprehensive structural description: "1S/C12H14N2O3/c1-7-6-8(4-5-9(7)17-3)12(2)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16)". These representations are particularly valuable for computational chemistry applications and database searches.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals important structural features that influence its three-dimensional molecular geometry. The compound contains no defined stereocenters according to chemical database records, indicating that the quaternary carbon at position 5 does not create chiral centers due to the symmetric nature of the substitution pattern. This characteristic distinguishes it from many other bioactive hydantoin derivatives that often possess defined stereochemical centers.

Research on related hydantoin-based compounds has demonstrated that the conformational preferences of these molecules are significantly influenced by intramolecular hydrogen bonding patterns. Studies utilizing variable temperature nuclear magnetic resonance experiments have shown that hydantoin derivatives can adopt multiple conformations, including beta-turn and alpha-helix structures, depending on the nature of substituents at the 5-position. The presence of the aromatic methoxymethylphenyl group and the methyl substituent in this compound would be expected to influence these conformational preferences through steric and electronic effects.

The hydantoin ring system itself maintains a planar configuration, with maximum deviations from planarity typically not exceeding 0.032 angstroms. This planarity is crucial for the compound's ability to participate in intermolecular interactions and influences its potential binding to biological targets. The aromatic substituent at position 5 can adopt various orientations relative to the hydantoin plane, and research has shown that different phenyl ring orientations can significantly affect binding activity to biological targets such as sodium channels.

Comparative Structural Analysis with Related Hydantoin Derivatives

The structural comparison of this compound with other hydantoin derivatives reveals important structure-activity relationships within this chemical class. Phenytoin, one of the most well-known hydantoin derivatives, contains two phenyl groups at position 5, creating a 5,5-diphenylhydantoin structure. In contrast, the target compound features an asymmetric substitution pattern with one aromatic and one aliphatic substituent, which may confer different biological properties and pharmacological profiles.

Research on 5,5-disubstituted hydantoins has shown that various substitution patterns can be achieved through synthetic methodologies such as the Bucherer-Bergs reaction and tandem amination-arylation sequences. The methoxy and methyl substituents on the aromatic ring of the target compound represent electron-donating groups that would be expected to influence the electronic properties of the molecule compared to unsubstituted phenylhydantoins. Studies on structure-activity relationships in hydantoin derivatives have demonstrated that such electronic modifications can significantly impact biological activity.

The comparative analysis extends to other 5-phenylhydantoin derivatives, where systematic variations in substitution patterns have been studied to understand their effects on molecular properties. The logarithm of the partition coefficient values for hydantoin derivatives shows linear correlations with biological activity, suggesting that lipophilicity plays a crucial role in determining their interactions with biological membranes. The methoxy group in the target compound would be expected to increase hydrophilicity compared to purely hydrocarbon-substituted analogs.

Synthetic studies of 5,5-disubstituted hydantoins have revealed that these compounds can be efficiently prepared through connective synthesis approaches, demonstrating their accessibility for further structural modifications. The target compound's structure represents a successful example of introducing both aromatic and aliphatic diversity at the 5-position, which has been achieved through advanced synthetic methodologies involving silver-catalyzed amination reactions followed by intramolecular arylation processes.

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-6-8(4-5-9(7)17-3)12(2)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFKSXFXAEVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction: Primary Synthetic Pathway

The Bucherer-Bergs reaction is the most widely employed method for synthesizing 5,5-disubstituted hydantoins, including the target compound. This one-pot condensation involves a ketone, ammonium carbonate, and potassium cyanide in aqueous ethanol under reflux conditions.

Reaction Mechanism and Stoichiometry

  • Starting Material : 4-Methoxy-3-methylacetophenone serves as the ketone precursor.
  • Reagents :
    • Ammonium carbonate ($$ \text{(NH}4\text{)}2\text{CO}_3 $$): Provides the urea moiety.
    • Potassium cyanide ($$ \text{KCN} $$): Facilitates nucleophilic addition.
  • Solvent System : Ethanol-water (60:40 v/v) ensures solubility of both organic and inorganic components.
  • Reaction Conditions :
    • Temperature: 328–333 K (55–60°C).
    • Duration: 6–8 hours (monitored by TLC).

The mechanism proceeds via:

  • Step 1 : Formation of an α-aminonitrile intermediate through Strecker synthesis.
  • Step 2 : Cyclization with ammonium carbonate to yield the hydantoin ring.

Workup and Purification

  • Acidification : Concentrated HCl is added to precipitate the crude product.
  • Neutralization : The precipitate is dissolved in NaOH and extracted with diethyl ether to remove unreacted ketone.
  • Recrystallization : Ethanol-water (1:1) yields pure 5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione as white crystals.
Table 1: Optimization Parameters for Bucherer-Bergs Synthesis
Parameter Optimal Value Impact on Yield
Ketone:KCN Ratio 1:1.2 Maximizes intermediate formation
Reaction Temperature 60°C Balances rate and side reactions
Recrystallization Solvent Ethanol:Water (1:1) Purity >95%

Alternative Synthetic Routes

Hydrazinylacetyl Intermediate Method

A multi-step approach involves:

  • Synthesis of 3-(hydrazinylacetyl)-5-methylimidazolidine-2,4-dione : Reacting 5-methylhydantoin with hydrazine and chloroacetyl chloride.
  • Condensation with 4-Methoxy-3-methylbenzaldehyde :
    • Reflux in ethanol with HCl catalyst yields a hydrazone intermediate.
  • Cyclization with Sulfanylacetic Acid : Forms the thiazolidinone-hydantoin hybrid, though this route is less direct.

Enzymatic Resolution for Enantiopure Forms

While the standard synthesis produces a racemic mixture, enantioselective methods using lipases or engineered bacteria have been reported for analogous hydantoins. For example:

  • Substrate : 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione.
  • Enzyme : Pseudomonas putida lipase (PPL).
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
  • Outcome : >90% enantiomeric excess for (5S)-isomer.

Critical Analysis of Synthetic Challenges

Byproduct Formation

  • Cyanide Adducts : Excess KCN may lead to stable cyanohydrins, requiring precise stoichiometry.
  • Oxidative Degradation : The methoxy group is susceptible to demethylation under prolonged heating, necessitating inert atmospheres.

Yield Optimization

  • Maximum Reported Yield : 68–72% via Bucherer-Bergs, vs. 45–50% for hydrazinylacetyl routes.
  • Key Factors :
    • Purity of 4-methoxy-3-methylacetophenone (>98%).
    • Controlled pH during acidification (pH 2–3).

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD)
4-Methoxy-3-methylacetophenone 320
Ammonium Carbonate 12
Ethanol 6
Total Raw Material Cost ~340

Chemical Reactions Analysis

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding carboxylic acid derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may result in the reduction of the imidazolidine ring, forming a dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione serves as a building block for synthesizing various heterocyclic compounds. Its unique structural features allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Preliminary studies suggest its effectiveness against specific bacterial strains and cancer cell lines. The compound's mechanism of action may involve binding to enzymes or receptors that regulate cellular processes related to growth and apoptosis .

Medicine

The therapeutic potential of this compound is under investigation for its ability to interact with biological targets. This interaction could lead to the development of new drugs aimed at treating infections or cancer. Its unique structure may enhance its efficacy compared to similar compounds .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its properties make it suitable for developing new chemical processes and formulations that require specific reactivity or stability .

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Biological Activity Key References
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-methoxy-3-methylphenyl 234.25 N/A (research compound)
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-fluorophenyl 222.20 Enhanced electronic reactivity, cyclization
5-(4-(Difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione 4-(difluoromethoxy)phenyl 286.25 Antimycobacterial (DprE1 inhibition)
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione Sulfonyl group addition 425.84 Hypoglycemic, aldose reductase inhibition
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione Benzyl-4-methoxy substitution 307.33 N/A (structural analog)

Key Observations

Electronic Effects :

  • The 4-fluorophenyl analog () exhibits enhanced electronic properties due to fluorine's electron-withdrawing nature, promoting distinct reactivity in cyclization reactions compared to the target compound's methoxy group .
  • Difluoromethoxy substitution (Compound 114, ) increases antimycobacterial potency by improving interactions with the DprE1 enzyme .

Biological Activity: The sulfonyl derivative () demonstrates hypoglycemic activity and aldose reductase inhibition, attributed to the sulfonyl group's hydrogen-bonding capacity and conformational rigidity .

Thiazolidine-2,4-dione vs. Imidazolidine-2,4-dione Cores

Thiazolidine-2,4-dione derivatives (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, ) replace the imidazolidine nitrogen with sulfur. This modification:

  • Alters electron distribution , increasing π-π stacking interactions with aromatic systems .
  • Enhances metabolic stability due to sulfur's lower electronegativity compared to nitrogen .

Table 2: Hazard Classification Comparison

Compound Name Hazard Statements GHS Classification Reference
This compound H302, H319 Acute Toxicity 4, Eye Irritation 2
5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione H302, H315, H319, H335 Skin/Irritation 2, STOT 3
5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione Not classified N/A

The target compound exhibits moderate toxicity (Category 4 oral), while analogs like the 2-hydroxyethyl derivative () show additional dermal and respiratory hazards .

Biological Activity

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione, also known by its chemical structure C12H15N2O3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 234.25 g/mol
  • Chemical Structure : The compound features an imidazolidine ring with a methoxy and methyl-substituted phenyl group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown promising antibacterial and antifungal properties.
  • Anticancer Activity : Potential effects on cancer cell lines have been observed.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties.

Antimicrobial Activity

A detailed examination of the antimicrobial effects reveals that this compound has significant activity against several bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Bacillus cereus0.011 mg/mL0.020 mg/mL
Pseudomonas aeruginosa0.015 mg/mL0.025 mg/mL

These results indicate that the compound is more effective than traditional antibiotics, such as ampicillin and streptomycin, against these strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : TK-10 (renal cancer) and HT-29 (colorectal cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of cell death at concentrations as low as 1 μM.

Case Study Example

A study conducted by researchers highlighted the effects of the compound on TK-10 cells, where treatment resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays:

  • Inhibition of COX Enzymes : The compound has shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cytokine Production : It has been found to reduce the production of pro-inflammatory cytokines in activated macrophages.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the imidazolidine ring can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring enhance its antimicrobial potency while maintaining low cytotoxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione and its derivatives?

  • The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of the parent hydantoin core with reagents like 1-(2-bromoethyl)-4-fluorobenzene under basic conditions (e.g., K₂CO₃ in DMF) yields derivatives such as 3-(4-fluorophenethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione with 78% yield . Condensation with α-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) using phase-transfer catalysis is another common method, though yields may vary (49–61%) depending on substituent steric effects .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • 1H and 13C NMR spectroscopy are critical for structural validation. Key diagnostic signals include:

  • A singlet at δ 1.53–1.76 ppm for the methyl group attached to the hydantoin nitrogen.
  • Aromatic protons in the 4-methoxy-3-methylphenyl moiety (δ 6.85–7.27 ppm).
  • Carbonyl signals (C=O) at δ 175–190 ppm in the 13C NMR spectrum .
    • UPLC-MS with m/z values matching the molecular ion ([M+H]+) further corroborates purity .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization from polar aprotic solvents (e.g., DMF-acetic acid mixtures) is effective for removing unreacted starting materials . For complex mixtures, column chromatography using silica gel and gradients of ethyl acetate/hexane resolves derivatives with high regioselectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation/condensation derivatives?

  • Stoichiometric ratios : Excess alkylating agents (1.2–1.5 equivalents) improve yields by driving reactions to completion .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydantoin nitrogen.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times and improve regioselectivity .

Q. How should researchers address discrepancies in NMR data during structural elucidation?

  • Coupling constants (e.g., JCF = 242.2 Hz in fluorinated derivatives) confirm substituent positions .
  • Integration errors : Verify stoichiometry by comparing aromatic proton integrals to the methoxy group (δ 3.74–3.88 ppm, integrating to 3H) .
  • Dynamic effects : Tautomerism in the hydantoin ring may cause peak splitting; variable-temperature NMR can resolve ambiguities .

Q. What computational tools aid in designing novel derivatives of this compound?

  • Quantum chemical calculations (e.g., DFT) predict reactivity patterns, such as electrophilic substitution at the hydantoin nitrogen .
  • Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, streamlining synthetic route design .

Q. How can byproducts in thiazolidinone derivative synthesis be analyzed and minimized?

  • HPLC-MS monitors reaction progress and detects side products like dehalogenated or oxidized species .
  • Byproduct isolation : Use preparative TLC or centrifugal partition chromatography for challenging separations .

Q. What experimental protocols assess the compound’s stability under varying conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and FTIR for carbonyl stability .
  • pH-dependent stability : Dissolve in buffers (pH 1–13) and track hydrolysis by 1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.